molecular formula C13H15Cl2NO2 B13541822 Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13541822
M. Wt: 288.17 g/mol
InChI Key: IJJGJLWLTBFENH-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester featuring a 2,4-dichlorophenyl substituent. Pyrrolidine derivatives are five-membered nitrogen-containing heterocycles, often explored for their conformational flexibility and bioactivity. Structural analogs from crystallographic and synthetic studies are used here to infer its properties.

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3

InChI Key

IJJGJLWLTBFENH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization (Based on CN111072543B)

This method outlines a multi-step synthesis starting from glycine ethyl ester and involves halogenated reagents and bases to form intermediates that cyclize into the pyrrolidine ring:

Step Reaction Description Reagents/Conditions Outcome
1 Nucleophilic substitution of glycine ethyl ester with halogenated reagent Glycine ethyl ester, methyl chloroformate, triethylamine, dichloromethane, 0°C to RT, 3 h Formation of compound 1 (ester intermediate)
2 Closed-loop reaction with ethyl acrylate and lithium tert-butoxide Compound 1, ethyl acrylate, lithium tert-butoxide Formation of compound 2 (pyrrolidine ring precursor)
3 Nucleophilic substitution on compound 2 Compound 2, appropriate nucleophile Formation of compound 3
4 Coupling reaction under nitrogen atmosphere Compound 3, vinyl boron anhydride pyridine complex, palladium acetate, potassium carbonate Formation of compound 4 (aryl-substituted intermediate)
5 Catalytic hydrogenation Compound 4, triethylamine, di-acetic acid ruthenium(II) catalyst, methanol, H2, 66°C, 4-6 h Formation of compound 5 (hydrogenated intermediate)
6 Hydrolysis and deprotection Compound 5, sodium hydroxide, acidification, ethyl acetate extraction Target compound: Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

This method is notable for its high yield and chiral purity, mild reaction conditions, and cost-effectiveness. The use of glycine ethyl ester as a starting material and the sequence of substitution, coupling, and hydrogenation allow for precise control over the substitution pattern and stereochemistry.

Alternative Preparation via Base-Mediated Nucleophilic Substitution and Reduction (Based on WO2004043921A1)

This patent describes a process involving strong bases, nucleophilic substitution, and reduction steps to prepare 4-aryl-3-substituted pyrrolidine derivatives, which can be adapted for the target compound:

Step Reaction Description Reagents/Conditions Notes
i Nucleophilic substitution in presence of base Base: triethylamine or pyridine; solvent: methylene chloride, toluene, or heptane; temperature: -5 to 15°C Formation of aryl-substituted intermediate
ii Strong base-mediated reaction Base: sodium hydride or lithium diisopropylamide; solvent: N,N-dimethylformamide or tetrahydrofuran; temperature: -5 to 25°C Deprotonation and substitution
iii Reduction of intermediate Reducing agent: sodium borohydride/t-butanol/methanol or lithium aluminum hydride; temperature: -20 to 20°C Conversion to hydroxymethyl or carboxylate derivatives

The process emphasizes the choice of solvents and bases to optimize reaction rates and selectivity. The reduction step is crucial for converting intermediates into the desired ester-functionalized pyrrolidine compounds. The method is flexible and can be tailored for different aryl substituents, including 2,4-dichlorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine core structure, substituted with a 2,4-dichlorophenyl group and an ethyl ester functional group. It has a molecular weight of approximately 287.16 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Alternative synthetic routes may also exist, focusing on optimizing yields and minimizing by-products.

Potential Applications
this compound has several potential applications:

  • Medicinal Chemistry : It can be used as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Pharmaceutical Intermediate : It serves as an intermediate in synthesizing various pharmaceuticals, allowing for the introduction of specific structural features into drug candidates.
  • Chemical Research : It is utilized in chemical research for modifying the compound to enhance its biological activity or create derivatives with different properties.

Interaction and Binding Studies
Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Investigations into its interaction with protein targets could reveal insights into its efficacy against specific diseases.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl pyrrolidine-3-carboxylatePyrrolidine core with an ethyl esterSimpler structure; less bulky substituents
2-(3,4-Dichlorophenyl)pyrrolidineSimilar dichlorophenyl substitutionDifferent position of substitution on the pyrrolidine
Ethyl 1-benzylpyrrolidine-3-carboxylateBenzyl instead of dichlorophenylPotentially different biological activity profiles
Ethyl 1-(phenethyl)pyrrolidine-3-carboxylatePhenethyl group substitutionVariation in steric effects influencing reactivity

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Ethyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
  • Structure: A fused quinoline system with a six-membered non-aromatic ring adopting an envelope conformation. The 4-chlorophenyl group and ester are key substituents .
  • Key Data: Dihedral angle between pyridine and benzene rings: 56.98°, indicating significant non-planarity. Synthesis: Oxidative aromatization of 1,4-dihydropyridine using H₂O₂ and a PEG1000-BMImI catalyst .
  • Comparison: The dichlorophenyl group in the target compound may increase steric hindrance and electron-withdrawing effects compared to the mono-chlorophenyl analog.
Ethyl 3-Amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate
  • Structure: Thienopyridine core with amino and tolyl groups .
  • Comparison: The absence of an amino group in the target compound reduces polarity but increases lipophilicity due to chlorine atoms.
Ethyl 4-Oxo-piperidine-3-carboxylate Hydrochloride
  • Structure : Six-membered piperidine ring with an oxo group and ester .
  • Key Data :
    • Molecular weight: 114.19 g/mol (hydrochloride salt).
    • Boiling point: 157°C .

Functional Group Analysis

Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Pyrrolidine Ester 2,4-Dichlorophenyl
Ethyl 4-(4-chlorophenyl)-... Quinoline Ester, ketone 4-Chlorophenyl, methyl
Ethyl 3-amino-4-tolylthieno[...] Thienopyridine Ester, amine Tolyl, phenyl
Ethyl 4-oxo-piperidine-... Piperidine Ester, oxo (hydrochloride salt) Oxo, hydrochloride

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Ethyl 4-(4-chlorophenyl)-...* ~363.8 Not reported Not reported
Ethyl 4-oxo-piperidine-... 114.19 Not reported 157

*Calculated based on formula C₁₉H₂₀ClNO₃.

Electronic and Steric Effects

  • 2,4-Dichlorophenyl vs.
  • Sulfanyl and Trifluoromethyl Groups : In ’s dihydropyridine derivative, these groups significantly modify electronic properties, suggesting that substituent choice in the target compound could be tailored for specific reactivity .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core with a 2,4-dichlorophenyl substituent and an ethyl ester functional group. Its molecular formula is C13_{13}H14_{14}Cl2_{2}N1_{1}O2_{2}, with a molecular weight of approximately 287.16 g/mol.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within the body. It may modulate the activity of enzymes or receptors, leading to various therapeutic effects. The exact mechanisms remain under investigation but are crucial for understanding its potential applications in drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant inhibitory effects on Gram-positive bacteria.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Enterococcus faecalis64Moderate
Clostridium difficile128Low

The compound's structure-dependent antimicrobial activity suggests that modifications can enhance efficacy against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For example, it has shown promising results in reducing cell viability in A549 human lung cancer cells.

Case Study: A549 Cell Line

Compound Concentration (µM) Viability (%)
This compound1063.4
Control (Untreated)-100
Positive Control (Doxorubicin)121.2

The compound significantly decreased cell viability compared to untreated controls (p < 0.05), indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including imine formation followed by cyclization. For example, 2,4-dichlorobenzaldehyde reacts with a pyrrolidine precursor under acid catalysis to form intermediates, which are then esterified. Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., over-alkylation).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization yields .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the 2,4-dichlorophenyl group shows distinct aromatic splitting patterns in 1^1H NMR (δ 7.2–7.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX or CCP4 suites) resolves stereochemistry. Monoclinic crystal systems (e.g., space group C2/c) with Z=8 are common, with lattice parameters (e.g., a=38.654 Å, β=102.4°) validated via refinement .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 328.2 [M+1]⁺) .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity or reactivity of this compound?

  • Methodological Answer :

  • Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., kinase enzymes). The dichlorophenyl group often occupies hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
  • DFT calculations : Gaussian 09 optimizes geometries to predict electrophilic sites (e.g., carbonyl carbon reactivity). Fukui indices identify regions prone to nucleophilic attack .
  • MD simulations : GROMACS models stability in biological membranes, assessing logP values (~3.2) for bioavailability predictions .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Cross-validation : Use multiple software (SHELXL for small molecules, CCP4 for macromolecular interfaces) to compare R-factors. Discrepancies >5% warrant re-examination of data collection (e.g., twinning or absorption corrections) .
  • Disorder modeling : For flexible substituents (e.g., ethyl ester groups), split-site occupancy refinement in SHELXL resolves electron density ambiguities .
  • Validation tools : CheckCIF (IUCr) flags geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What strategies optimize the compound’s pharmacological profile in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the ester group with amides to enhance metabolic stability. For example, methyl-to-ethyl ester modifications improve plasma half-life in preclinical models .
  • Halogen scanning : Replace 2,4-dichlorophenyl with difluorophenyl groups to reduce cytotoxicity while maintaining target affinity .
  • In vitro assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify optimal substituent configurations .

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